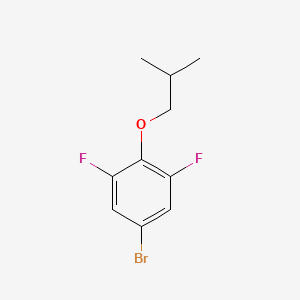![molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid CAS No. 1384596-89-7](/img/structure/B1378116.png)
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of pyridine, featuring a tert-butoxy group at the 6-position and a propanoic acid moiety at the 3-position
作用機序
Target of Action
It is suggested that it may act as a chelating agent for the chelation of rare-earth ions .
Mode of Action
It is suggested that it may interact with its targets (rare-earth ions) through chelation, enhancing fluorescence in sol-gels .
Biochemical Pathways
Its potential role in fluorescence enhancement suggests it may influence pathways related to signal transduction .
Result of Action
Its potential role in enhancing fluorescence suggests it may influence cellular imaging or detection processes .
Action Environment
Factors such as ph, temperature, and presence of other ions could potentially affect its chelating ability and fluorescence enhancement properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Friedel-Crafts acylation reaction, using propanoic acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to maximize reaction rates and minimize side reactions.
化学反応の分析
Types of Reactions
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 3-[6-(Methoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Ethoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Isopropoxy)pyridin-2-yl]propanoic acid
Uniqueness
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its methoxy, ethoxy, and isopropoxy analogs.
特性
IUPAC Name |
3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLRQXJXLZTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


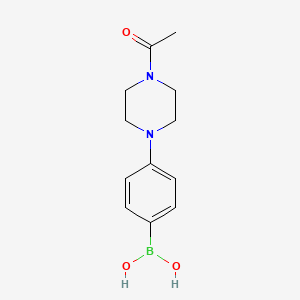
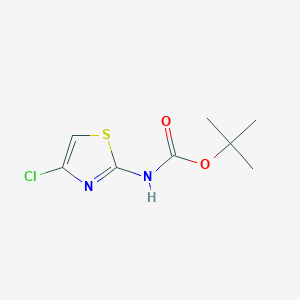
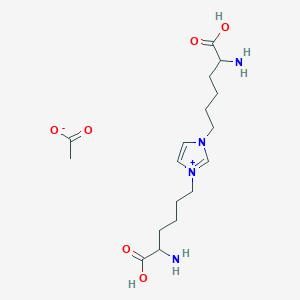
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
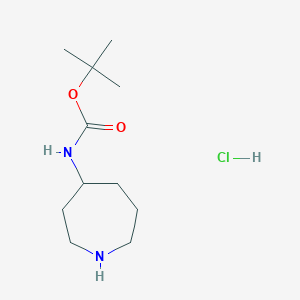
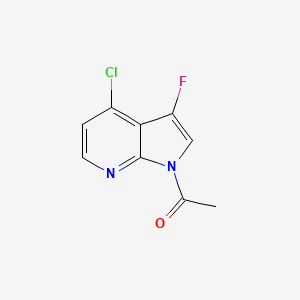
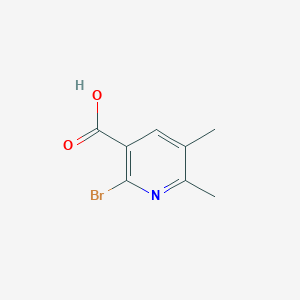
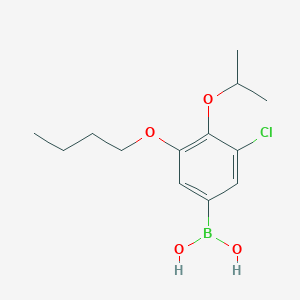
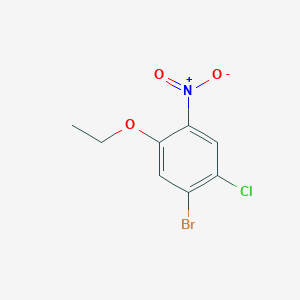
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

